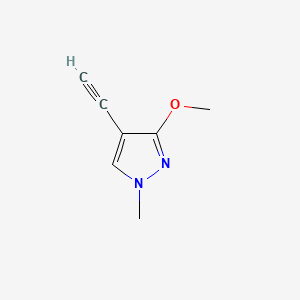
2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-amino-2-(1,1-dioxido-4-tétrahydrothiopyranyl)acétique est un composé de formule moléculaire C7H13NO4S et de masse molaire 207,25 g/mol Ce composé se caractérise par la présence d'un groupe amino, d'un cycle dioxido-tétrahydrothiopyranyl et d'une partie acide acétique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide 2-amino-2-(1,1-dioxido-4-tétrahydrothiopyranyl)acétique implique généralement la réaction de matières premières appropriées dans des conditions contrôlées. Une méthode courante implique la réaction d'un dérivé de thiopyrane avec un précurseur d'acide aminé en présence d'un agent oxydant pour introduire la fonctionnalité dioxido . Les conditions réactionnelles comprennent souvent des températures spécifiques, des solvants et des catalyseurs pour assurer l'obtention du produit souhaité avec un rendement et une pureté élevés.
Méthodes de production industrielle
Dans un contexte industriel, la production d'acide 2-amino-2-(1,1-dioxido-4-tétrahydrothiopyranyl)acétique peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser l'efficacité et minimiser les coûts. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de systèmes automatisés et de techniques de purification avancées pour garantir une qualité et une évolutivité constantes .
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-amino-2-(1,1-dioxido-4-tétrahydrothiopyranyl)acétique peut subir diverses réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé davantage pour introduire des fonctionnalités oxygénées supplémentaires.
Réduction: Les réactions de réduction peuvent être utilisées pour modifier le groupe dioxido ou d'autres groupes fonctionnels au sein de la molécule.
Substitution: Le groupe amino et d'autres sites réactifs peuvent participer à des réactions de substitution avec divers réactifs.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles pour les réactions de substitution. Les conditions réactionnelles, y compris la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés oxydés plus élevés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule .
Applications de la recherche scientifique
L'acide 2-amino-2-(1,1-dioxido-4-tétrahydrothiopyranyl)acétique a une large gamme d'applications dans la recherche scientifique:
Chimie: Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, notamment l'inhibition enzymatique et l'interaction avec les biomolécules.
Médecine: La recherche se poursuit pour explorer ses applications thérapeutiques potentielles, telles que le développement de nouveaux médicaments ou en tant qu'outil de diagnostic.
Mécanisme d'action
Le mécanisme par lequel l'acide 2-amino-2-(1,1-dioxido-4-tétrahydrothiopyranyl)acétique exerce ses effets implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application et du contexte d'utilisation spécifiques .
Applications De Recherche Scientifique
2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Mécanisme D'action
The mechanism by which 2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires à l'acide 2-amino-2-(1,1-dioxido-4-tétrahydrothiopyranyl)acétique comprennent d'autres dérivés d'acides aminés avec des cycles thiopyraniques modifiés ou des fonctionnalités dioxido. Voici quelques exemples:
- Acide 2-amino-2-(1,1-dioxido-4-thiopyranyl)acétique
- Acide 2-amino-2-(1,1-dioxido-4-tétrahydrothiopyranyl)propionique
Unicité
Ce qui distingue l'acide 2-amino-2-(1,1-dioxido-4-tétrahydrothiopyranyl)acétique des composés similaires est sa combinaison spécifique de groupes fonctionnels et de caractéristiques structurelles. Cette structure unique confère une réactivité chimique et des activités biologiques potentielles distinctes, ce qui en fait un composé précieux pour la recherche et les applications industrielles .
Propriétés
IUPAC Name |
2-amino-2-(1,1-dioxothian-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c8-6(7(9)10)5-1-3-13(11,12)4-2-5/h5-6H,1-4,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTONRXLSAIHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)




![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)
![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)

![rel-(1R,5S,6r)-3,3-difluorobicyclo[3.1.0]hexan-6-amine;hydrochloride](/img/structure/B12284195.png)
![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)
